molecular formula C11H20N2O5 B112492 Boc-L-beta-Homoglutamine CAS No. 336182-06-0

Boc-L-beta-Homoglutamine

Cat. No. B112492
M. Wt: 260.29 g/mol
InChI Key: DAUHTFNYHSOVRQ-ZETCQYMHSA-N
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Description

Boc-L-beta-Homoglutamine, also known as Nβ-Boc-L-β-homoglutamine, is a type of BOC-Amino Acid . It has a molecular formula of C11H20N2O5 and a molecular weight of 260.29 . It appears as a white to off-white powder .


Synthesis Analysis

The synthesis of Boc-L-beta-Homoglutamine is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

Boc-L-beta-Homoglutamine contains a total of 37 bonds, including 17 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The Boc group in Boc-L-beta-Homoglutamine is stable towards most nucleophiles and bases . This makes it possible to use a base-labile protection group such as Fmoc in an orthogonal protection strategy . The Boc group can be cleaved under anhydrous acidic conditions .


Physical And Chemical Properties Analysis

Boc-L-beta-Homoglutamine has a density of 1.192±0.06 g/cm3 and a boiling point of 518.9±45.0 °C . It is stored at 2-8 °C .

Scientific Research Applications

  • Enhancement of Substance P Activity : Boc-L-beta-Homoglutamine has been utilized in the synthesis of substance P analogs. These analogs, when the glutaminyl residue is replaced by homoglutamine, show enhanced activity on isolated guinea pig ileum, indicating a potential application in modulating biological responses in this context (Uchida et al., 1986).

  • Role in Transglutaminase Research in Tissue Engineering : Research has explored the role of tissue transglutaminase in various pathophysiologies and its application in wound healing, biomaterials functionalization, and drug delivery systems. BOC-DON-QIV-OMe, a compound related to Boc-L-beta-Homoglutamine, has been used to study transglutaminase activity in human tissues and its potential in tissue engineering (Zeugolis et al., 2009).

  • In Gastrin Antagonist Synthesis : The compound has been used in the synthesis of gastrin antagonists. By introducing a beta-homo residue in certain peptide sequences, these analogues have demonstrated potential as gastrin antagonists, affecting acid secretion and gastrin binding to receptors (Rodríguez et al., 1989).

  • Stable Isotope Analysis of Brominated Organic Compounds (BOCs) : While not directly linked to Boc-L-beta-Homoglutamine, research in the field of BOCs, focusing on their stable isotope analysis, is relevant for understanding the broader context of organic compound study and their environmental impacts (Xiong et al., 2021).

  • In Peptide Synthesis and Structure Studies : The compound has been utilized in the synthesis and structural studies of peptides, including its role in the synthesis of specific gastrin and cholecystokinin analogs (Amblard et al., 1993).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet of Boc-L-beta-Homoglutamine .

Future Directions

Boc-L-beta-Homoglutamine is a valuable compound in the field of chemistry, especially in the synthesis of peptides . Its future directions could involve further exploration of its properties and potential applications in various fields of research .

properties

IUPAC Name

(3S)-6-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUHTFNYHSOVRQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375930
Record name Boc-L-beta-Homoglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-beta-Homoglutamine

CAS RN

336182-06-0
Record name Boc-L-beta-Homoglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CE Arcadia, E Kennedy, J Geiser, A Dombroski… - Nature …, 2020 - nature.com
Multicomponent reactions enable the synthesis of large molecular libraries from relatively few inputs. This scalability has led to the broad adoption of these reactions by the …
Number of citations: 47 www.nature.com

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